D3 Versus D2 Receptor Binding Selectivity: R(+)-7-OH-DPAT Versus PD 128907
R(+)-7-OH-DPAT demonstrates a D3/D2 binding selectivity ratio of 7- to 24-fold based on Ki values (D3 Ki = 0.78 nM; D2 Ki = 61 nM). In comparative radioligand binding studies, [3H]PD 128907 exhibits 18- to 40-fold selectivity for D3 over D2 receptors, indicating that PD 128907 may offer marginally higher D3/D2 selectivity in binding assays . Both compounds are considered D3-preferring rather than fully D3-selective agonists in vitro, but the choice between them may be guided by the specific experimental requirement for the R(+) enantiomeric purity of 7-OH-DPAT versus the enhanced binding selectivity of PD 128907 [1].
| Evidence Dimension | D3/D2 receptor binding selectivity ratio |
|---|---|
| Target Compound Data | 7- to 24-fold D3 selectivity over D2 (Ki D3 = 0.78 nM; Ki D2 = 61 nM) |
| Comparator Or Baseline | PD 128907: 18- to 40-fold D3 selectivity over D2 |
| Quantified Difference | PD 128907 shows ~1.7- to 2.5-fold greater D3/D2 selectivity than 7-OH-DPAT in binding assays |
| Conditions | Radioligand binding assays using cloned human D3 and D2 receptors; [3H]7-OH-DPAT and [3H]PD 128907 as radioligands |
Why This Matters
This comparison enables procurement decisions based on the required balance between D3 potency and D2 off-target binding, where PD 128907 may be preferred for maximal D3 binding selectivity, while the R(+) enantiomer of 7-OH-DPAT provides a stereochemically defined tool with extensive literature characterization of its in vivo pharmacology.
- [1] Pugsley TA, et al. Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907. J Pharmacol Exp Ther. 1995;275(3):1355-1366. View Source
